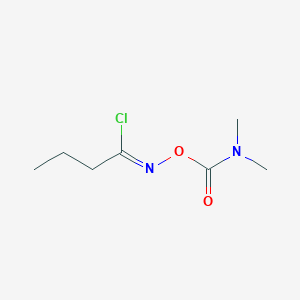
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride, also known as DMAPA-Cl, is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in the synthesis of various organic compounds.
Mecanismo De Acción
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride is a carboxylic acid derivative that acts as an acylating agent. It reacts with amines to form amides, with alcohols to form esters, and with carboxylic acids to form anhydrides. N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride also acts as a catalyst in the synthesis of lactones and lactams. The mechanism of action involves the formation of an intermediate compound, which is then attacked by the nucleophile to form the final product.
Biochemical and Physiological Effects:
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride is not used as a drug or medication, and therefore its biochemical and physiological effects have not been extensively studied. However, it is known to be a toxic compound and should be handled with care. It is important to use proper safety precautions when working with N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride is a versatile reagent that is widely used in scientific research. It is relatively easy to handle and has a wide range of applications. However, it is a toxic compound and requires careful handling. It is also relatively expensive, which can be a limiting factor for some research projects.
Direcciones Futuras
There are several future directions for research involving N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride. One area of interest is the synthesis of new compounds using N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride as a reagent or catalyst. Another area of interest is the development of new methods for the synthesis of N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride, which could lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride, as well as its potential applications in medicine and other fields.
Métodos De Síntesis
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride is synthesized by reacting N,N-dimethylbutanimidamide with thionyl chloride. The reaction proceeds through the formation of an intermediate compound, which is then treated with triethylamine to yield N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride. The reaction is carried out under anhydrous conditions and requires careful handling due to the toxic nature of thionyl chloride.
Aplicaciones Científicas De Investigación
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of amides, esters, and peptides. N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride is also used as a catalyst in the synthesis of lactones, lactams, and other cyclic compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other biologically active compounds.
Propiedades
Número CAS |
134871-01-5 |
|---|---|
Nombre del producto |
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride |
Fórmula molecular |
C7H13ClN2O2 |
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H13ClN2O2/c1-4-5-6(8)9-12-7(11)10(2)3/h4-5H2,1-3H3/b9-6- |
Clave InChI |
NEZRGEOILOKAAG-TWGQIWQCSA-N |
SMILES isomérico |
CCC/C(=N/OC(=O)N(C)C)/Cl |
SMILES |
CCCC(=NOC(=O)N(C)C)Cl |
SMILES canónico |
CCCC(=NOC(=O)N(C)C)Cl |
Sinónimos |
(1-chlorobutylideneamino) N,N-dimethylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)



![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)